1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole
Description
1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a halogenated pyrazole derivative characterized by a perfluorinated propoxyethyl substituent at the 3-position, an acetyl group at the 1-position, and a chlorine atom at the 4-position. This compound belongs to a broader class of pyrazole derivatives known for their structural diversity and applications in agrochemicals, pharmaceuticals, and materials science. The perfluoroalkyl chain enhances lipophilicity and thermal stability, while the chlorine atom contributes to electrophilic reactivity, making it a candidate for further functionalization .
Properties
IUPAC Name |
1-[4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF11N2O2/c1-3-5(12)6(24-25(3)4(2)26)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJEUPUHTVPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF11N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501108105 | |
| Record name | 1-[4-Chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501108105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808764-26-3 | |
| Record name | 1-[4-Chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808764-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501108105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole backbone is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:
- Hydrazine-acetylacetone condensation : Reacting hydrazine hydrate with acetylacetone forms 3,5-dimethylpyrazole, which serves as a precursor.
- Modification for position 3 : Introducing a hydroxyl or halogen group at position 3 enables subsequent perfluoroalkylation. A patented method uses 3-ethyl-5-pyrazole carboxylic acid ethyl ester as an intermediate, which is methylated using dimethyl carbonate under basic conditions (100–150°C, 8–12 h) to yield 1-methyl-3-ethyl-5-pyrazole carboxylate.
Introduction of the Perfluoro(1-Propoxyethyl) Group
The perfluorinated side chain is introduced via nucleophilic substitution or etherification:
- Alkylation with perfluoroalkyl halides : Treating 3-hydroxypyrazole derivatives with perfluoro(1-propoxyethyl) iodide in the presence of NaH or K₂CO₃ in polar solvents (e.g., DMF) at 60–80°C.
- Mitsunobu reaction : Using perfluoro(1-propanol) with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether linkage.
- Combine 3-hydroxypyrazole (1 equiv), perfluoro(1-propoxyethyl) iodide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
- Heat at 80°C for 24 h under nitrogen.
- Yield: ~65–70% after purification by column chromatography.
Chlorination at Position 4
Chlorination is achieved via electrophilic substitution or oxidative methods:
- HCl/H₂O₂ system : A mixture of hydrochloric acid (38%) and hydrogen peroxide (30–40%) in dichloroethane at 20–30°C selectively chlorinates position 4 over 6–8 h.
- N-Chlorosuccinimide (NCS) : In dichloromethane with FeCl₃ catalysis, NCS introduces chlorine at 0°C to 25°C.
- Substrate (23.8 g), HCl (14.1 mL, 38%), H₂O₂ (11.5 mL, 40%), dichloroethane (127 mL).
- Reaction at 26°C for 1.8 h, then 55°C for 5.5 h.
- Yield: 95.2% after washing with Na₂SO₃ and Na₂CO₃.
Methylation at Position 5
Methylation employs methyl halides or dimethyl sulfate under basic conditions:
- Dimethyl carbonate (DMC) : Reacting DMC with the pyrazole intermediate at 100–150°C under pressure (0.5–1.1 MPa) with K₂CO₃.
- Methyl iodide/K₂CO₃ : In acetone at reflux for 12 h.
- 3-Ethyl-5-pyrazole carboxylate (1 equiv), DMC (5–7 equiv), K₂CO₃ (1–1.5 equiv).
- 100–150°C, 8–12 h, 0.5–1.1 MPa.
- Yield: 89–93%.
Acetylation at Position 1
Acetylation is performed using acetic anhydride or acetyl chloride:
- Acetic anhydride/H₂SO₄ : Stirring the pyrazole derivative with excess acetic anhydride and catalytic H₂SO₄ at 50–60°C for 4–6 h.
- Acetyl chloride/pyridine : In dichloromethane at 0°C to room temperature.
- Pyrazole intermediate (1 equiv), acetic anhydride (3 equiv), H₂SO₄ (0.1 equiv).
- 60°C, 5 h.
- Yield: 85–90%.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
- NMR spectroscopy :
- HPLC : Purity ≥96.9% using C18 columns (acetonitrile/water, 70:30).
- Mass spectrometry : Molecular ion peak at m/z 442.61 (M+H⁺).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets and pathways. The perfluorinated group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Halogen-Substituted Pyrazoles
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole (CAS 231301-30-7)
- Structural Differences : Bromine replaces chlorine at the 4-position.
- Physicochemical Properties :
- Molecular formula: C₁₁H₆BrF₁₁N₂O₂ (vs. C₁₁H₆ClF₁₁N₂O₂ for the chloro analog).
- Molecular weight: 487.06 g/mol (vs. ~453 g/mol for the chloro variant).
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
- Structural Features : Contains a trifluoromethyl group and a sulfanyl-linked chlorophenyl moiety.
- Biological Activity : Demonstrated antifungal and insecticidal properties due to the oxime ester pharmacophore and halogenated aryl groups .
- Crystallography : The dihedral angle between the pyrazole and phenyl rings is 77.6°, influencing molecular packing and stability .
Perfluoroalkyl-Substituted Pyrazoles
1-Acetyl-5-methyl-4-nitro-3-[perfluoro(1-propoxyethyl)]pyrazole (CAS 231947-20-9)
- Structural Differences : Nitro group replaces chlorine at the 4-position.
- Physicochemical Properties :
- Molecular formula: C₁₁H₆F₁₁N₃O₄.
- Molecular weight: 453.17 g/mol.
Fatty acids, C6-18, perfluoro, ammonium salts (CAS 72623-77-9)
- Structural Contrast : Linear perfluoroalkyl chains without a pyrazole core.
- Environmental Impact : Long-chain perfluoroalkyl compounds (PFAS) are persistent environmental pollutants, whereas the pyrazole-bound perfluoro group in the target compound may degrade more readily due to the labile acetyl and chlorine substituents .
Pyrazole Acyl Thiourea Derivatives
- Structural Features : Combine pyrazole with thiourea moieties.
- Bioactivity : Exhibit antifungal activity against G. zeae and F. oxysporum (EC₅₀ values comparable to hymexazol) .
- Comparison : The target compound’s perfluoroalkyl chain may reduce solubility but enhance membrane permeability compared to thiourea derivatives.
3-Benzofuran-2-yl-5-(4-dimethylamino-naphthalene-1-yl)-4,5-dihydro-pyrazole-1-carboxylate-(4-chloro-phenyl)-amide
Biological Activity
1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a heterocyclic organic compound notable for its unique structure, which incorporates a perfluorinated propoxyethyl group. This compound is primarily utilized as a building block in the synthesis of various organic and pharmaceutical compounds. Its distinctive chemical properties make it a subject of interest in both chemical and biological research.
- IUPAC Name: 1-[4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone
- CAS Number: 231301-31-8
- Molecular Formula: C₁₁H₆ClF₁₁N₂O₂
- Molecular Weight: 442.61 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The presence of the perfluorinated group enhances its lipophilicity, facilitating interactions with lipid membranes and proteins. This characteristic may lead to modulation of various biochemical pathways, which is crucial for its observed biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been studied for their efficacy against various bacterial strains. The incorporation of the perfluorinated moiety may enhance the antimicrobial potency by improving membrane permeability and binding affinity.
Anticancer Activity
Emerging studies suggest potential anticancer properties associated with this compound. Similar pyrazole derivatives have shown promise as inhibitors of key cancer-related pathways. For example, compounds targeting the p38 MAP kinase pathway have been identified as having selective anticancer effects, indicating that this compound could be explored for similar applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on pyrazole derivatives demonstrated that modifications in the structure significantly impacted antimicrobial activity. The addition of fluorinated groups was found to enhance the activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Pyrazole A | Moderate | High |
| Pyrazole B | High | Moderate |
| This compound | High | High |
Case Study 2: Anticancer Potential
In vitro studies evaluating the anticancer properties of pyrazole derivatives revealed that certain compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involved the modulation of signaling pathways related to cell survival.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Pyrazole C | 15 | Apoptosis Induction |
| Pyrazole D | 10 | Cell Cycle Arrest |
| This compound | 12 | Apoptosis Induction |
Q & A
Q. Table 1: Key Structural Parameters from SC-XRD (Representative Data)
| Parameter | Value (Å/°) | Evidence Source |
|---|---|---|
| Pyrazole ring planarity | Max. dev. 0.026 Å | |
| Dihedral angle (pyrazole-Ph) | 33.05–87.88° | |
| C–H···O hydrogen bond length | 2.42–2.55 Å |
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Resolution Strategy | Evidence Source |
|---|---|---|
| Low yield in perfluoroalkylation | Use Pd-catalyzed coupling | |
| Byproduct formation | Gradient column chromatography |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
